molecular formula C16H23NO3Si B1440386 1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone CAS No. 1203499-37-9

1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone

Cat. No. B1440386
M. Wt: 305.44 g/mol
InChI Key: SELVQOQQZHBJAQ-UHFFFAOYSA-N
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Description

The compound “1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone” is a complex organic molecule. It contains a furo[3,2-b]pyridine ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a tert-butyldimethylsilyloxy group .


Synthesis Analysis

The tert-butyldimethylsilyloxy group is often used in organic synthesis as a protective group for alcohols. It is typically introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base . The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF). The protective group can be removed under mildly acidic conditions or with fluoride ions .


Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group is stable under a variety of conditions, but can be removed under acidic conditions or with fluoride ions . This makes it useful as a protective group in organic synthesis, as it allows for selective reactions at other parts of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The tert-butyldimethylsilyloxy group is known to be relatively stable and non-reactive, while the furo[3,2-b]pyridine ring could potentially participate in a variety of chemical reactions .

Scientific Research Applications

Photoinduced Direct Oxidative Annulation

A study by Zhang et al. (2017) discusses the use of a similar compound in photoinduced direct oxidative annulation. This process allows access to highly functionalized polyheterocyclic compounds, which are valuable in various chemical syntheses.

Methylation Reactions

Research by Kloubert et al. (2012) demonstrates the methylation of a compound closely related to the one . This process is significant in the synthesis of complex organic molecules.

Antiviral Activity Studies

In a study by Attaby et al. (2006), a derivative of a similar compound showed potential in antiviral activity research, demonstrating the compound's relevance in medicinal chemistry.

Synthesis and Catalytic Behavior

Wen‐Hua Sun et al. (2007) describe the synthesis of a related compound and its use in exploring catalytic behaviors, particularly in reactions involving ethylene.

Fluorescent Properties

A study by Ibrahim et al. (2018) focuses on the synthesis of a fluorescent derivative of a similar compound, highlighting its potential in fluorescence studies.

Synthesis of Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids

Research by Bencková and Krutošíková (1997) explores the synthesis of carboxylic acids derivatives, demonstrating the versatility of compounds like the one in synthetic organic chemistry.

Cytotoxic Pyrano and Furo Derivatives

The study by Mo et al. (2004) investigates cytotoxic derivatives, indicating potential applications in cancer research and drug development.

Synthesis of Pyrazolopyridines

Almansa et al. (2008) describe the synthesis of pyrazolopyridines, demonstrating the applicability of similar compounds in creating complex molecular structures.

Nucleophilic Reaction Studies

Matsumura et al. (1979) investigate the nucleophilic reactions of electron-deficient pyridone derivatives, which is crucial in understanding reaction mechanisms in organic chemistry.

New Synthesis Methods

Research by Shiotani and Morita (1986) focuses on new synthesis methods for furo derivatives, showcasing the broad applications of these compounds in chemical synthesis.

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, it should be handled with appropriate safety precautions. The tert-butyldimethylsilyl group is generally considered to be safe, but can be harmful if ingested or inhaled, and may cause irritation to the skin and eyes .

Future Directions

The future directions for research on this compound would likely depend on its intended use. The furo[3,2-b]pyridine ring is a structure of interest in medicinal chemistry, so one potential area of research could be in the development of pharmaceuticals. Additionally, the tert-butyldimethylsilyloxy group is a useful tool in organic synthesis, so this compound could also be of interest in the field of synthetic chemistry .

properties

IUPAC Name

1-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-6-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3Si/c1-11(18)12-7-15-14(17-9-12)8-13(20-15)10-19-21(5,6)16(2,3)4/h7-9H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELVQOQQZHBJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C(O2)CO[Si](C)(C)C(C)(C)C)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673648
Record name 1-[2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone

CAS RN

1203499-37-9
Record name 1-[2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]furo[3,2-b]pyridin-6-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203499-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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